molecular formula C18H18N4O3 B10873561 8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B10873561
M. Wt: 338.4 g/mol
InChI Key: DBJDHRGYUJMASD-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a tetrahydropyrimidine and quinoline moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-pyridinecarboxaldehyde with 2,4,6-trioxo-1,3,5-triazine in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the desired product. Reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.

    Pyrimido[4,5-b]quinoline: Lacks the additional substituents present in the target compound.

    Tetrahydropyrimidine derivatives: Similar core structure but different substituents.

Uniqueness

8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C18H18N4O3/c1-18(2)7-10-13(11(23)8-18)12(9-3-5-19-6-4-9)14-15(20-10)21-17(25)22-16(14)24/h3-6,12H,7-8H2,1-2H3,(H3,20,21,22,24,25)

InChI Key

DBJDHRGYUJMASD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=NC=C4)C(=O)C1)C

Origin of Product

United States

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